5,7-Dichloro-8-quinolinol Glucuronide

Description

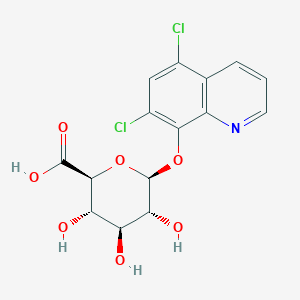

5,7-Dichloro-8-quinolinol Glucuronide is a phase II metabolite formed via glucuronidation of its parent compound, 5,7-Dichloro-8-quinolinol, likely mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The compound features a quinolinol backbone substituted with chlorine atoms at positions 5 and 7, conjugated to glucuronic acid at the hydroxyl group of position 6. Glucuronidation typically enhances water solubility, facilitating renal or biliary excretion, and is often associated with detoxification .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(5,7-dichloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23)/t9-,10-,11+,13-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVOIJDMHFKDIM-BPJKLTAVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolinol Glucuronide typically involves multiple steps:

Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Glycosylation: The quinoline derivative is then glycosylated using a suitable sugar donor under acidic or basic conditions to form the glycoside linkage.

Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

Reduction: Reduction of the quinoline moiety can lead to the formation of dihydroquinoline derivatives.

Substitution: The dichloro groups on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

Oxidation: Formation of quinoline ketones or aldehydes.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

Drug Development: The compound can be explored for its therapeutic potential in treating diseases.

Diagnostic Tools: It may be used in the development of diagnostic assays.

Industry

Material Science: The compound can be used in the synthesis of advanced materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolinol Glucuronide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit enzyme activity, while the sugar derivative can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Stability

The chlorine substituents at positions 5 and 7 introduce steric and electronic effects that may alter glucuronide stability and reactivity compared to non-halogenated analogs. For example:

Key Insight: Unlike acyl glucuronides, phenolic glucuronides like this compound exhibit greater stability due to the absence of reactive ester bonds .

Metabolic Pathways and Enzymatic Specificity

Glucuronidation is catalyzed by UGT isoforms, with regioselectivity influenced by substituents:

- Clopidogrel Acyl-β-D Glucuronide : Formed via UGT2B7, with clearance dependent on hepatocyte uptake and CYP2C8 inactivation .

- This compound: Likely UGT1A-mediated, similar to other phenolic substrates. Halogenation may reduce affinity for UGTs due to steric hindrance.

- (Epi)catechin Glucuronides : Synthesized regioselectively (e.g., positions 7, 4', or 3') via chemical/enzymatic methods, highlighting challenges in producing specific isomers .

Metabolic Stability : Halogenated glucuronides may exhibit prolonged half-lives due to reduced susceptibility to β-glucuronidase hydrolysis, as seen in chloramphenicol glucuronide .

Pharmacokinetic Profiles

Absorption: Phenolic glucuronides like naringenin glucuronide show colonocyte-level absorption with delayed plasma peaks (5–10 h post-dose), suggesting enterohepatic recirculation .

Toxicological Implications

- Acyl Glucuronides (e.g., Clopidogrel) : Form protein adducts, linked to hypersensitivity and organ toxicity .

- Phenolic Glucuronides (e.g., Acetaminophen): Generally non-toxic unless parent compound has inherent toxicity .

- This compound: Toxicity likely depends on the parent compound’s biological activity. Chlorine substituents may enhance membrane permeability, potentiating effects in target tissues.

Safety Note: Unlike acyl glucuronides, halogenated phenolic glucuronides are less likely to covalently bind proteins, reducing immunogenic risks .

Analytical Challenges

- Synthesis : Halogenation complicates glucuronide synthesis, requiring regioselective strategies (e.g., enzymatic vs. chemical) .

- Detection: LC-MS/MS is preferred for glucuronides due to high sensitivity, as validated for morphine and buprenorphine metabolites .

- Standardization : Lack of reference standards (e.g., andrographolide glucuronide) hampers quantitative analysis .

Biological Activity

5,7-Dichloro-8-quinolinol glucuronide (5,7-DCLG) is a metabolite derived from 5,7-dichloro-8-hydroxyquinoline (5,7-DCL), which has garnered attention for its potential biological activities. This compound is primarily recognized for its roles in pharmacology, particularly regarding its anti-parasitic and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity of 5,7-DCLG, supported by relevant data tables and research findings.

- Chemical Name : this compound

- CAS Number : 40951-47-1

- Molecular Formula : C15H13Cl2NO7

- Molecular Weight : 388.17 g/mol

Pharmacokinetics

Recent studies have explored the pharmacokinetic profile of 5,7-DCLG following oral administration. One study conducted on rats demonstrated that after administration of halquinol (which includes 5,7-DCL), the glucuronide metabolites were quantifiable in plasma samples. The pharmacokinetic parameters derived from this study are summarized in Table 1.

| Parameter | Value (50 mg/kg) | Value (150 mg/kg) | Value (450 mg/kg) |

|---|---|---|---|

| Cmax (ng/mL) | 818 | 1616 | 4494 |

| tmax (h) | 1 | 1-3 | 6 |

| Half-life (h) | Not specified | Not specified | Not specified |

Antiparasitic Properties

5,7-Dichloro-8-hydroxyquinoline and its derivatives have been utilized as anti-parasitic agents. The glucuronide form exhibits enhanced solubility and bioavailability compared to its parent compound. In vitro studies have shown that these compounds can effectively inhibit the growth of various parasites, although specific data on 5,7-DCLG is limited.

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. Research indicates that 5,7-DCLG may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study involving derivatives of 8-hydroxyquinoline demonstrated significant cytotoxic effects against human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30.98 |

| HCT116 | 22.70 |

| MCF-7 | 4.12 |

These findings suggest that modifications to the quinoline structure can lead to increased cytotoxicity against cancer cells.

Case Studies

A notable case study involved chronic administration of halquinol in Göttingen minipigs. The study assessed the pharmacokinetics and metabolism of halquinol and its metabolites, including glucuronides. Plasma samples indicated that the glucuronide forms were the primary metabolites produced after administration:

- Administration : Oral gavage at doses of 25, 75, or 225 mg/kg for four weeks.

- Findings : The glucuronide metabolites were rapidly produced with peak concentrations observed within hours post-dose.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.